Tetrabutylphosphonium Benzotriazolate

Descripción general

Descripción

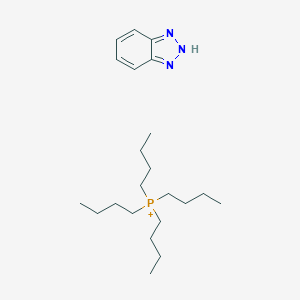

Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) is a chemical compound with the molecular formula C22H40N3P. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a salt formed by the combination of tetrabutylphosphonium and 1H-benzotriazole, resulting in a stable and versatile compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) typically involves the reaction of tetrabutylphosphonium chloride with 1H-benzotriazole in the presence of a suitable solvent. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to 50°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain a high-purity compound suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions, where one of its components is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are conducted under an inert atmosphere to prevent unwanted side reactions.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, with the reactions carried out in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

TBPB has been studied for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. Research indicates that it significantly reduces the corrosion rate of steel, making it a promising candidate for protecting metal surfaces in various industrial applications. The mechanism involves the adsorption of TBPB onto the metal surface, forming a protective layer that inhibits corrosive agents from penetrating.

Case Study:

- A study demonstrated that TBPB exhibited excellent inhibition efficiency, with values exceeding 90% at optimal concentrations. The compound's effectiveness was attributed to its ability to form stable complexes with iron ions and its hydrophobic nature, which enhances surface coverage .

Materials Science

TBPB is utilized in the formulation of epoxy resin compositions, where it serves as a curing accelerator. The incorporation of TBPB into epoxy systems improves thermal stability, adhesion properties, and mechanical strength of the cured products. This application is particularly relevant in the electronics industry for encapsulating semiconductor components.

Case Study:

- An epoxy resin composition containing TBPB as a curing agent was shown to maintain excellent transparency and mechanical properties after curing, making it suitable for applications requiring optical clarity, such as LED packaging and optical films .

Electrochemistry

The compound has been explored in electrochemical applications, particularly in organic solar cells. TBPB acts as an electron acceptor or donor in photovoltaic devices, contributing to improved power conversion efficiencies (PCE). Its unique electronic properties facilitate charge transfer processes essential for effective energy conversion.

Research Findings:

- A study reported that organic solar cells incorporating TBPB achieved a PCE of 10.5%, highlighting its potential role in enhancing the performance of solar energy devices .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- Phosphonium, tetrabutyl-, salt with 2(1H)-pyridinone (1:1)

- Phosphonium, tetrabutyl-, salt with 4-methyl-.alpha.,.alpha.-bis(trifluoromethyl)benzenemethanol (1:1)

Uniqueness

Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) is unique due to its specific combination of tetrabutylphosphonium and 1H-benzotriazole, which imparts distinct physicochemical properties. Its stability, solubility, and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.

Propiedades

IUPAC Name |

2H-benzotriazole;tetrabutylphosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.C6H5N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-4-6-5(3-1)7-9-8-6/h5-16H2,1-4H3;1-4H,(H,7,8,9)/q+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANXHMXXVLVMSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.C1=CC2=NNN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90888834 | |

| Record name | Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109348-55-2 | |

| Record name | Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109348552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90888834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.